1,1,1-Trifluoro-2,3-epoxybutane

Vue d'ensemble

Description

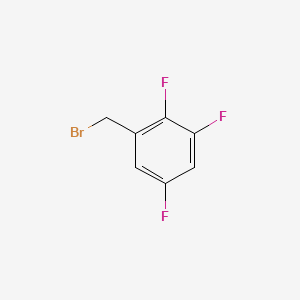

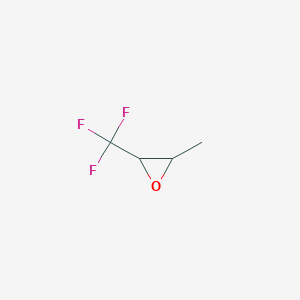

1,1,1-Trifluoro-2,3-epoxybutane is a compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic carbon. The presence of fluorine imparts unique physical and chemical properties to these compounds due to the high electronegativity and small size of the fluorine atom. Although the specific compound 1,1,1-Trifluoro-2,3-epoxybutane is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, the synthesis of 1,1,1-trichloro-3-[5-(2,4,6-trifluoropyrimidyl)]-3,4-epoxybutane was achieved in nine steps starting from diethyl malonate and urea, with the epoxide being prepared from the olefinic precursor via oxidation with anhydrous trifluoroperacetic acid . Similarly, (2R,3S)-1,1,1-trifluoro-2-methoxy-2-phenyl-3,4-epoxybutane was prepared in high optical purity from a tertiary acetate resolved using lipase . These studies suggest that the synthesis of 1,1,1-Trifluoro-2,3-epoxybutane could potentially be achieved through similar synthetic routes involving the resolution of chiral intermediates or the oxidation of olefinic precursors.

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of organofluorine compounds. The study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane using 19F, 13C, and 1H NMR spectroscopy provided detailed information on chemical shifts and coupling constants, which are essential for understanding the molecular structure . The complexity of the spin-spin coupling for the proton and fluorine nuclei in such compounds can reveal the relative signs of the coupling constants, which are indicative of the molecular geometry and electronic environment around the fluorine atoms.

Chemical Reactions Analysis

The reactivity of trifluoromethyl groups in chemical reactions is of significant interest. For example, the photolysis of hexafluoroacetone in the presence of neopentane led to the formation of isobutane and 1,1,1-trifluoroethane, supporting the occurrence of a homolytic bimolecular substitution reaction (SH2) by a trifluoromethyl radical at a methyl carbon atom . This indicates that trifluoromethyl radicals can participate in radical substitution reactions, which could be relevant for understanding the reactivity of 1,1,1-Trifluoro-2,3-epoxybutane in radical-mediated processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The study of the reaction of trans-1,2-epoxy-3-methyl-1,3-diphenylbutane with boron trifluoride etherate revealed insights into the reaction mechanisms and the influence of solvents on the outcomes . The stability of epoxides toward protonic media, as demonstrated by the isolation of 1,1,1-trichloro-3[5-(2,4,6-trifluoropyrimidyl)]-3-4-epoxybutane from trifluoroacetic acid solution, suggests that 1,1,1-Trifluoro-2,3-epoxybutane may also exhibit unexpected stability in certain conditions . Additionally, the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes indicates that the trifluoromethyl group can influence stereochemical outcomes in reactions .

Applications De Recherche Scientifique

Lipase-Mediated Kinetic Resolution

- Scientific Field: Organic Chemistry

- Methods of Application: The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .

- Results or Outcomes: The study demonstrated the successful conversion of the resolved alcohol into 1,1,1-trifluoro-2,3-epoxypropane .

[3 + 2] Cycloaddition Reaction

- Scientific Field: Organic Chemistry

- Application Summary: The regioselective zw-type [3 + 2] cycloaddition (32CA) reactions of a series of aryl-substituted nitrile N-oxides (NOs) with trichloronitropropene (TNP) have been both experimentally and theoretically studied .

- Methods of Application: Zwitterionic NOs behave as moderate nucleophiles while TNP acts as a very strong electrophile in these polar 32CA reactions of forward electron density flux .

- Results or Outcomes: The reactions present moderate activation Gibbs free energies of 22.8–25.6 kcal·mol −1 and an exergonic character of 28.4 kcal·mol −1 that makes them irreversible and kinetically controlled .

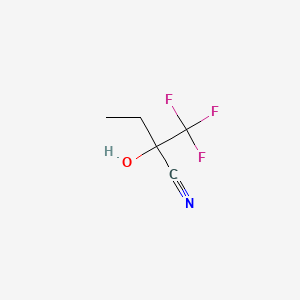

3-Bromo-1,1,1-trifluoro-2-propanol Assisted Chemical Fixation of CO2

- Scientific Field: Organic Chemistry

- Application Summary: 3-Bromo-1,1,1-trifluoro-2-propanol (3-BTFP) in combination with tetrabutylammonium iodide (TBAI) has been demonstrated to be an effective organic catalyst for the chemical fixation of CO2 with various epoxides into their respective cyclic carbonates .

- Methods of Application: The proposed reaction mechanism involves the activation of the epoxide by 3-BTFP through hydrogen bonding interactions .

- Results or Outcomes: The study demonstrated the successful fixation of CO2 with various epoxides into their respective cyclic carbonates using 3-BTFP and TBAI as catalysts .

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

- Scientific Field: Organic Chemistry

- Application Summary: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile precursor used in various organic reactions .

- Methods of Application: The reaction conditions were optimized with bromobenzaldehyde and enone as model reaction, yielding 1,4-diketone .

- Results or Outcomes: The study demonstrated the successful synthesis of 1,4-diketone using ETFBO .

3-Bromo-1,1,1-trifluoro-2-propanol Assisted Chemical Fixation of CO2

- Scientific Field: Organic Chemistry

- Application Summary: 3-Bromo-1,1,1-trifluoro-2-propanol (3-BTFP) in combination with tetrabutylammonium iodide (TBAI) has been demonstrated to be an effective organic catalyst for the chemical fixation of CO2 with various epoxides into their respective cyclic carbonates .

- Methods of Application: The proposed reaction mechanism involves the activation of the epoxide by 3-BTFP through hydrogen bonding interactions .

- Results or Outcomes: The study demonstrated the successful fixation of CO2 with various epoxides into their respective cyclic carbonates using 3-BTFP and TBAI as catalysts .

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

- Scientific Field: Organic Chemistry

- Application Summary: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile precursor used in various organic reactions .

- Methods of Application: The reaction conditions were optimized with bromobenzaldehyde and enone as model reaction, yielding 1,4-diketone .

- Results or Outcomes: The study demonstrated the successful synthesis of 1,4-diketone using ETFBO .

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUINRDKAWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380376 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2,3-epoxybutane | |

CAS RN |

406-30-4 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)